1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
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Overview
Description
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution reactions:
Cyclization: The final step often involves cyclization to form the dihydroindole structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various hydrogenated forms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-benzoylphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
- 1-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Uniqueness
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is unique due to the presence of both benzoyl and bromophenyl groups, which can impart distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24BrNO2/c34-27-16-14-23(15-17-27)30-21-29-31(19-26(20-32(29)36)22-8-3-1-4-9-22)35(30)28-13-7-12-25(18-28)33(37)24-10-5-2-6-11-24/h1-18,21,26H,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDTDVJLWUMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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